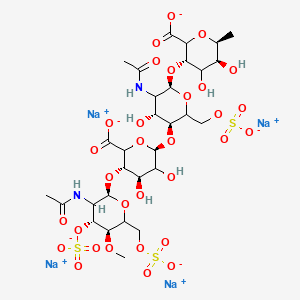
POLYESTER
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Polyester is a synthetic fabric that’s usually derived from petroleum . It is one of the world’s most popular textiles, used in thousands of different consumer and industrial applications . Chemically, this compound is a polymer primarily composed of compounds within the ester functional group . The most common type of this compound is polyethylene terephthalate (PET) .
Synthesis Analysis
Polyesters are typically produced by a polycondensation reaction . Poly (butylene adipate-co-terephthalate) is a well-known aliphatic-aromatic biodegradable random co-polyester that can be synthesized by a polycondensation reaction in the melt stage . The synthesis process is complicated as it requires a high esterification temperature and a vacuum to achieve a suitable molecular weight for different grade industrial applications .
Molecular Structure Analysis
A this compound is made by a reaction involving an acid with two -COOH groups, and an alcohol with two -OH groups . The acid is benzene-1,4-dicarboxylic acid (old name: terephthalic acid) and the alcohol is ethane-1,2-diol (old name: ethylene glycol) . The individual units are held together by ester linkages .
Chemical Reactions Analysis
In the formation of polyesters, when the monomers join together a small molecule gets lost . This is different from addition polymerization which produces polymers like poly (ethene) - in that case, nothing is lost when the monomers join together .
Physical And Chemical Properties Analysis
This compound has good elasticity, shape retention, wrinkle resistance, excellent wash and wear performance, as well as durability . It is strong and durable with shape retention compared to other fibers that may flatten with extended use . The tenacity of this compound fiber is 5–7 g/den, elongation at break is 15 – 30%, and its elastic modulus is 90 . This compound fiber moisture regain is 0.40% .
Wirkmechanismus
Safety and Hazards
Polyester production is energy intensive and emits harmful pollutants into the air . It can take up to 200 years for this compound to biodegrade . The chemicals used in its production can harm our health and the environment . This compound is often also treated with chemicals to make it fire-resistant or easy to iron . It also doesn’t allow your skin to breathe .
Zukünftige Richtungen
The future directions for the research and development of polyester-based materials include the development of high-performance materials by copolymerization with bibenzoic acid (BB), which has a rigid structure, and the development of liquid-crystal polyesters (LCPs) with superior thermal resistance and excellent flowability using PET units . Another trend is the increasing role of futures markets in pricing, with futures pricing increasingly swaying and determining physical, spot price trends in the this compound chain .
Eigenschaften
CAS-Nummer |
113669-97-9 |
|---|---|
Molekularformel |
C6H11ClO3 |
Molekulargewicht |
0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



